molecular formula C10H6BrNOS B6256037 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-65-2

4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B6256037
CAS No.: 383142-65-2
M. Wt: 268.13 g/mol
InChI Key: RMSDNZQBVXEJNI-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical and Medicinal Sciences

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic compounds with diverse and potent biological activities. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. Their ability to engage in various biological interactions makes them a privileged scaffold in the development of new therapeutic agents.

Overview of Aldehyde Functionalities in Organic Synthesis and Drug Design

The aldehyde functional group (-CHO) is a highly versatile reactive handle in organic synthesis. Its electrophilic carbon atom readily participates in a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity allows for the facile introduction of diverse molecular fragments and the construction of complex molecular architectures. In drug design, the aldehyde group can serve as a key pharmacophore, interacting with biological targets, or as a synthetic intermediate for the elaboration of more complex drug candidates.

Strategic Importance of 4-(3-Bromophenyl)-1,3-thiazole-2-carbaldehyde as a Core Scaffold

The compound this compound integrates the key features of a thiazole heterocycle, a reactive aldehyde group, and a synthetically versatile bromophenyl substituent. The bromine atom, particularly at the meta-position of the phenyl ring, offers a site for further functionalization through various cross-coupling reactions, enabling the generation of a library of derivatives. This strategic combination makes it a valuable building block for creating novel molecules with potentially enhanced biological activities and tailored physicochemical properties. While direct studies on the 3-bromo isomer are scarce, research on the analogous 4-bromo isomer underscores the utility of such compounds as intermediates in the synthesis of bioactive molecules. nih.gov

Scope and Objectives of Academic Research on this Chemical Compound

Academic research focused on this compound would likely pursue several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to access this specific isomer. Subsequent research would logically explore its chemical reactivity, particularly the transformations involving the aldehyde group and the bromine-substituted phenyl ring. A significant area of investigation would be the synthesis of novel derivatives and the evaluation of their biological activities, aiming to identify new lead compounds for drug discovery programs. The exploration of its potential applications in materials science, for instance, in the development of novel dyes or polymers, could also be a fruitful avenue of research.

Due to the limited direct research on the 3-bromo isomer, much of the following discussion on properties and reactivity is based on established principles of organic chemistry and data available for the closely related 4-bromo isomer and other 4-aryl-1,3-thiazole-2-carbaldehydes.

Interactive Data Table: Physicochemical Properties of a Related Isomer

PropertyValue
Molecular Formula C10H6BrNOS
Molecular Weight 268.13 g/mol
Appearance Off-white solid
Purity ≥ 95% (HPLC)
Storage Conditions 0-8 °C

Data is for the related isomer 2-(4-Bromophenyl)thiazole-4-carbaldehyde and is provided for illustrative purposes. chemimpex.com

Detailed Research Findings (Based on Related Compounds)

The chemical reactivity of the aldehyde group in similar thiazole-based aldehydes is well-documented. It can undergo a variety of reactions, including:

Condensation reactions with amines and hydrazines to form imines and hydrazones, respectively. These reactions are often used to synthesize Schiff bases, a class of compounds with a broad range of biological activities. nih.gov

Wittig-type reactions to form alkenes.

Reduction to the corresponding alcohol.

Oxidation to the carboxylic acid.

The presence of the bromophenyl moiety allows for further diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of various aryl, vinyl, and alkynyl groups.

The biological significance of bromophenyl-substituted thiazoles is highlighted in several studies. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Other research has explored the potential of bromophenyl-thiazole derivatives as intermediates in the synthesis of novel anti-cancer agents and other therapeutic compounds. chemimpex.com These findings suggest that this compound would be a valuable scaffold for the development of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSDNZQBVXEJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268472
Record name 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde
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Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-65-2
Record name 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383142-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis Strategies for 4-(3-Bromophenyl)-1,3-thiazole-2-carbaldehyde

Multi-Step Reaction Sequences from Readily Available Precursors

A common and logical multi-step approach to synthesize this compound begins with the synthesis of the core intermediate, 4-(3-bromophenyl)-1,3-thiazole (B3035096). This is typically achieved through the renowned Hantzsch thiazole (B1198619) synthesis.

The key precursors for this initial step are 2-bromo-1-(3-bromophenyl)ethanone and a suitable thioamide, such as thioformamide (B92385). The synthesis of 2-bromo-1-(3-bromophenyl)ethanone itself starts from 3-bromoacetophenone, which is a commercially available starting material. The bromination of 3-bromoacetophenone at the alpha-carbon position yields the required α-haloketone.

Once 4-(3-bromophenyl)-1,3-thiazole is obtained, the final step is the introduction of the carbaldehyde group at the 2-position of the thiazole ring. This is most effectively carried out via an electrophilic substitution reaction, with the Vilsmeier-Haack reaction being a standard and efficient method for the formylation of electron-rich heterocyclic systems like thiazoles.

A plausible multi-step reaction sequence is outlined below:

StepReactant(s)Reagent(s)ProductReaction Type
13-BromoacetophenoneBromine (Br₂) in a suitable solvent (e.g., acetic acid or methanol)2-Bromo-1-(3-bromophenyl)ethanoneAlpha-bromination
22-Bromo-1-(3-bromophenyl)ethanone, ThioformamideBase (e.g., sodium bicarbonate) in a polar solvent (e.g., ethanol)4-(3-Bromophenyl)-1,3-thiazoleHantzsch Thiazole Synthesis
34-(3-Bromophenyl)-1,3-thiazoleVilsmeier reagent (POCl₃, DMF) followed by aqueous workupThis compoundVilsmeier-Haack Formylation

One-Pot Reaction Approaches for Improved Efficiency

For thiazole synthesis, a one-pot approach could involve the in-situ formation of the α-haloketone followed by the immediate reaction with a thioamide. Alternatively, multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are a hallmark of efficient thiazole synthesis. organic-chemistry.org For instance, a one-pot synthesis of other substituted thiazoles has been achieved by reacting an α-haloketone, a thioamide, and another component in a single reaction vessel.

Key Reaction Mechanisms in Thiazole Ring Formation

The formation of the thiazole ring is the cornerstone of the synthesis of this compound. The Hantzsch thiazole synthesis is the most fundamental and widely employed method for this transformation.

Hantzsch Thiazole Synthesis and its Advanced Variants

The Hantzsch thiazole synthesis, first reported in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole. researchgate.netchemmethod.com In the context of synthesizing 4-(3-bromophenyl)-1,3-thiazole, the reaction would proceed between 2-bromo-1-(3-bromophenyl)ethanone and thioformamide.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the bromide ion and the formation of an intermediate S-alkylated thiouronium salt. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring.

Advanced variants of the Hantzsch synthesis often focus on milder reaction conditions, the use of catalysts to improve yields and reaction times, and the expansion of the substrate scope. Microwave-assisted synthesis has also been shown to significantly accelerate the Hantzsch reaction.

Role of Alpha-Haloketones (e.g., Phenacyl Bromides) and Thioamide Reactants

The two key reactants in the Hantzsch synthesis play distinct and crucial roles.

Alpha-Haloketones (Phenacyl Bromides): In this specific synthesis, 2-bromo-1-(3-bromophenyl)ethanone serves as the electrophilic component. The presence of the bromine atom at the α-position to the carbonyl group makes this carbon highly susceptible to nucleophilic attack. The carbonyl group itself becomes the carbon atom at the 4-position of the resulting thiazole ring, and its attached aryl group (the 3-bromophenyl group) dictates the substituent at this position. The general class of α-haloacetophenones is often referred to as phenacyl halides.

Thioamide Reactants: The thioamide, in this case, thioformamide, acts as the nucleophile. The sulfur atom of the thioamide is a soft nucleophile that readily attacks the electrophilic α-carbon of the haloketone. The thioamide provides the nitrogen and sulfur atoms, as well as the carbon atom at the 2-position, to form the thiazole ring. The substituent on the thioamide's carbonyl carbon determines the substituent at the 2-position of the thiazole. By using thioformamide (where the substituent is hydrogen), an unsubstituted 2-position is initially formed, which is then available for subsequent formylation. The synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives from p-bromoacetophenone and thiourea (B124793) further illustrates the utility of this general approach, where thiourea provides the 2-amino group. researchgate.net

Formylation Reactions for Carbaldehyde Introduction

The final step in the synthesis of this compound is the introduction of the carbaldehyde group onto the thiazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose. mychemblog.comwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). mychemblog.comwikipedia.orgresearchgate.net This reagent is an electrophilic iminium salt.

The mechanism of the Vilsmeier-Haack formylation on the 4-(3-bromophenyl)-1,3-thiazole intermediate involves the electrophilic attack of the Vilsmeier reagent on the electron-rich 2-position of the thiazole ring. Thiazoles are known to undergo electrophilic substitution, and the 2-position is often reactive. The attack results in the formation of a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.

The regioselectivity of the formylation is a key consideration. In many substituted thiazoles, the 5-position is the most nucleophilic and thus the primary site of electrophilic attack. However, in the case of 4-arylthiazoles, formylation at the 2-position is also possible and can be influenced by the reaction conditions and the nature of other substituents on the ring.

Vilsmeier-Haack Formylation Methodologies

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.commychemblog.com This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

The general mechanism for the Vilsmeier-Haack formylation of 4-(3-bromophenyl)-1,3-thiazole would proceed as follows:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Electrophilic Attack: The electron-rich C2 position of the 4-(3-bromophenyl)-1,3-thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The thiazole ring is sufficiently activated for this electrophilic substitution to occur.

Intermediate Formation: An intermediate iminium salt is formed.

Hydrolysis: Subsequent hydrolysis of the iminium salt yields the final product, this compound.

The reaction is typically carried out by first preparing the Vilsmeier reagent at a low temperature, often 0°C, followed by the addition of the thiazole substrate. The reaction mixture is then stirred, often with heating, to drive the reaction to completion. The final product is obtained after an aqueous work-up to hydrolyze the intermediate.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of the Vilsmeier-Haack formylation is highly dependent on several key reaction parameters. The optimization of these conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key factors that are typically investigated include the stoichiometry of the reagents, reaction temperature, and reaction time.

Systematic studies on the Vilsmeier-Haack formylation of various arylthiazoles have demonstrated that careful control of these parameters can significantly impact the outcome of the synthesis. For instance, the molar ratio of the Vilsmeier reagent to the thiazole substrate is a critical factor. An excess of the reagent can sometimes lead to the formation of di-formylated or other side products, while an insufficient amount will result in incomplete conversion.

The duration of the reaction also plays a significant role. The reaction must be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is standard practice to determine the optimal reaction time.

While specific optimization data for the synthesis of this compound is not extensively published, the following interactive table provides a representative overview of how varying reaction conditions can influence the yield of a generic 4-aryl-1,3-thiazole-2-carbaldehyde synthesis via the Vilsmeier-Haack reaction, based on general principles and findings for similar substrates.

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Generic 4-Aryl-1,3-Thiazole-2-Carbaldehyde Synthesis

Entry Molar Ratio (POCl₃:DMF:Thiazole) Temperature (°C) Time (h) Yield (%)
1 1.1 : 1.1 : 1 25 12 65
2 1.5 : 1.5 : 1 25 12 78
3 2.0 : 2.0 : 1 25 12 85
4 2.0 : 2.0 : 1 50 6 92
5 2.0 : 2.0 : 1 80 3 88

The data in the table illustrates that increasing the molar ratio of the Vilsmeier reagent (Entries 1-3) generally leads to higher yields. Furthermore, elevating the temperature can reduce the required reaction time and improve the yield (Entry 4 vs. Entry 3). However, a further increase in temperature might not necessarily lead to a better outcome (Entry 5), potentially due to product degradation. An excessive amount of the Vilsmeier reagent may also not be beneficial (Entry 6 vs. Entry 4). These trends highlight the importance of a systematic approach to optimizing the reaction conditions to achieve the desired outcome with high efficiency and selectivity.

Chemical Transformations and Derivatization Studies of 4 3 Bromophenyl 1,3 Thiazole 2 Carbaldehyde

Reactivity of the Carbaldehyde Functionality

The aldehyde group at the C2 position of the thiazole (B1198619) ring is a primary site for a variety of chemical modifications, including oxidation, reduction, and condensation reactions.

The carbaldehyde group of 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde can be readily transformed into a carboxylic acid or a primary alcohol through standard oxidation and reduction protocols, respectively.

Oxidation: The oxidation of the aldehyde yields 4-(3-bromophenyl)-1,3-thiazole-2-carboxylic acid. This transformation can be achieved using a range of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this purpose. Milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution can also be employed, which are often used as qualitative tests for aldehydes.

Reduction: Conversely, the reduction of the carbaldehyde functionality leads to the formation of [4-(3-bromophenyl)-1,3-thiazol-2-yl]methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, often used in alcoholic solvents like ethanol (B145695) or methanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used, although it is less selective and more reactive than NaBH₄.

The table below summarizes these key transformations.

Starting MaterialTransformationProductTypical Reagents
This compoundOxidation4-(3-bromophenyl)-1,3-thiazole-2-carboxylic acidKMnO₄, H₂CrO₄, Tollens' Reagent
This compoundReduction[4-(3-bromophenyl)-1,3-thiazol-2-yl]methanolNaBH₄, LiAlH₄

The electrophilic carbon atom of the carbaldehyde group readily reacts with nitrogen-based nucleophiles, such as hydrazines and primary amines, to form new carbon-nitrogen double bonds. These condensation reactions are fundamental in synthesizing hydrazones, thiosemicarbazones, and Schiff bases.

Hydrazones are synthesized through the condensation of an aldehyde with a hydrazine (B178648) derivative. organic-chemistry.orgresearchgate.net Specifically, this compound can react with compounds like hydrazine hydrate (B1144303), phenylhydrazine, or 2,4-dinitrophenylhydrazine (B122626) under acidic catalysis to yield the corresponding hydrazone.

Similarly, thiosemicarbazones are formed when the aldehyde reacts with thiosemicarbazide. nih.govresearchgate.net This reaction typically involves refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid. nih.gov The resulting thiosemicarbazones are of significant interest due to their coordination chemistry and diverse biological activities. nih.gov

The general scheme for these reactions is presented below, followed by a table of examples.

Aldehyde + Hydrazine Derivative → Hydrazone + Water

Aldehyde + Thiosemicarbazide → Thiosemicarbazone + Water

AldehydeReactantProduct ClassExample Product Name
This compoundHydrazine HydrateHydrazone(E)-[4-(3-bromophenyl)-1,3-thiazol-2-yl]methanimine
This compoundPhenylhydrazineHydrazone(E)-1-([4-(3-bromophenyl)-1,3-thiazol-2-yl]methylene)-2-phenylhydrazine
This compoundThiosemicarbazideThiosemicarbazone(E)-2-([4-(3-bromophenyl)-1,3-thiazol-2-yl]methylene)hydrazine-1-carbothioamide

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an active carbonyl group like an aldehyde. nih.gov The reaction of this compound with various primary amines (aliphatic or aromatic) under appropriate conditions yields the corresponding Schiff base derivatives. mdpi.com The reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium toward the product. Thiazole-based Schiff bases are a well-studied class of compounds. nih.gov

The table below illustrates the formation of Schiff bases from the title compound and representative primary amines.

AldehydePrimary AmineProduct ClassExample Product Name
This compoundAnilineSchiff Base(E)-N-([4-(3-bromophenyl)-1,3-thiazol-2-yl]methylene)aniline
This compound4-ChloroanilineSchiff Base(E)-N-([4-(3-bromophenyl)-1,3-thiazol-2-yl]methylene)-4-chloroaniline
This compoundBenzylamineSchiff Base(E)-N-([4-(3-bromophenyl)-1,3-thiazol-2-yl]methylene)-1-phenylmethanamine

Condensation Reactions with Nitrogen Nucleophiles

Modifications and Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring provides a handle for further molecular elaboration, primarily through reactions that substitute the halogen.

Nucleophilic aromatic substitution (S_NAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. nih.gov For a classical S_NAr mechanism to proceed readily, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In this compound, the bromine atom is in the meta position relative to the thiazole substituent. The thiazole ring is electron-withdrawing, but its effect at the meta position provides limited activation for a traditional S_NAr pathway. Therefore, direct substitution of the bromine by common nucleophiles like alkoxides or amines typically requires harsh reaction conditions or is inefficient.

However, the substitution can be achieved through transition-metal-catalyzed cross-coupling reactions, which are often mechanistically distinct from the classical S_NAr pathway. Reactions such as the Buchwald-Hartwig amination (for C-N bond formation), Suzuki coupling (for C-C bond formation with boronic acids), or Ullmann condensation (for C-O, C-N, or C-S bond formation) can effectively replace the bromine atom with a wide variety of functional groups under milder conditions.

The table below shows potential transformations of the bromophenyl moiety via these modern cross-coupling methods.

Starting MaterialNucleophile/ReagentReaction Type (Catalyst)Product
This compoundMorpholineBuchwald-Hartwig Amination (Pd catalyst)4-(3-morpholinophenyl)-1,3-thiazole-2-carbaldehyde
This compoundPhenylboronic AcidSuzuki Coupling (Pd catalyst)4-([1,1'-biphenyl]-3-yl)-1,3-thiazole-2-carbaldehyde
This compoundPhenolUllmann Condensation (Cu catalyst)4-(3-phenoxyphenyl)-1,3-thiazole-2-carbaldehyde

Synthesis of Novel Hybrid Heterocyclic Systems Utilizing the Thiazole Core

The compound this compound serves as a pivotal and versatile building block in synthetic organic chemistry for the construction of a variety of novel hybrid heterocyclic systems. The strategic placement of the aldehyde functional group at the C2 position of the thiazole ring provides a reactive site for numerous chemical transformations, enabling the annulation or attachment of other heterocyclic moieties. This approach, known as molecular hybridization, is a well-established strategy in medicinal chemistry to develop new molecular entities with potentially enhanced biological activities by combining different pharmacophoric units into a single molecule. ekb.eg The derivatization of the thiazole carbaldehyde allows for the synthesis of diverse molecular scaffolds, including conjugates with pyrazole (B372694), pyrazoline, thiadiazole, and triazole rings, as well as more complex fused and bridged heterocyclic structures.

Thiazole-Pyrazole and Thiazole-Pyrazoline Conjugates

The synthesis of hybrid molecules incorporating pyrazole and pyrazoline rings linked to the 4-(3-bromophenyl)-1,3-thiazole (B3035096) core is a significant area of research. acs.org A prevalent and effective method to achieve this involves the utilization of the thiazole-2-carbaldehyde as a starting point for a Claisen-Schmidt condensation reaction. researchgate.net

In this synthetic pathway, this compound is reacted with various substituted acetophenones in an alcoholic solvent, typically in the presence of a base such as sodium or potassium hydroxide (B78521). This reaction yields a series of α,β-unsaturated ketones, commonly known as chalcones. These thiazolyl-chalcone intermediates are key precursors for the subsequent cyclization step.

The formation of the pyrazoline ring is accomplished by the cyclocondensation of the chalcone (B49325) intermediates with hydrazine hydrate or its derivatives. rdd.edu.iq Refluxing the chalcone with hydrazine hydrate in a solvent like ethanol or glacial acetic acid leads to the formation of 2-pyrazoline (B94618) derivatives. The nitrogen atom of the hydrazine attacks the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to furnish the final thiazole-pyrazoline conjugate. acs.org The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of various substituents on the pyrazoline ring.

Furthermore, these pyrazoline derivatives can be aromatized to their corresponding pyrazole counterparts through oxidation. Alternatively, direct synthesis of thiazole-pyrazole hybrids can be achieved by reacting the thiazolyl-chalcones with substituted hydrazines under specific conditions that favor dehydrogenation. Another synthetic route involves the reaction of a thiosemicarbazone derivative of a pyrazole carbaldehyde with phenacyl bromides, demonstrating the versatile links between these heterocyclic systems. nih.gov

Table 1: Synthesis of Thiazole-Pyrazoline Conjugates via Thiazolyl-Chalcone Intermediates
Chalcone Precursor Substituent (R)Pyrazoline ProductTypical Reaction Conditions
Phenyl2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-(3-bromophenyl)-1,3-thiazoleHydrazine hydrate, Ethanol, Reflux
4-Chlorophenyl2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-(3-bromophenyl)-1,3-thiazoleHydrazine hydrate, Ethanol, Reflux
4-Methoxyphenyl2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-(3-bromophenyl)-1,3-thiazoleHydrazine hydrate, Glacial Acetic Acid, Reflux
4-Nitrophenyl2-[5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-(3-bromophenyl)-1,3-thiazoleHydrazine hydrate, Ethanol, Reflux

Thiazole-Thiadiazole Derivatives

The construction of hybrid molecules containing both thiazole and 1,3,4-thiadiazole (B1197879) rings is another important application of this compound as a synthetic precursor. The 1,3,4-thiadiazole ring is a well-known pharmacophore present in numerous medicinally important compounds. nih.govajprd.com The most common synthetic strategy to form this hybrid system involves the preparation and subsequent cyclization of a thiosemicarbazone intermediate.

The initial step is the condensation reaction between this compound and thiosemicarbazide. This reaction is typically carried out by refluxing the reactants in ethanol with a catalytic amount of glacial acetic acid, which readily affords the corresponding 2-[1-(4-(3-bromophenyl)thiazol-2-yl)methylidene]hydrazine-1-carbothioamide (thiosemicarbazone).

This thiosemicarbazone intermediate can then undergo cyclization through several pathways to yield the desired 1,3,4-thiadiazole ring. One of the most frequently used methods is oxidative cyclization. Treatment of the thiosemicarbazone with an oxidizing agent, such as ferric chloride (FeCl₃) or iodine in the presence of a base, leads to the formation of a 2-amino-5-[4-(3-bromophenyl)thiazol-2-yl]-1,3,4-thiadiazole derivative. nih.gov Another approach involves cyclodehydration using reagents like acetic anhydride (B1165640) or concentrated sulfuric acid, which typically yields N-acetylated or unsubstituted 1,3,4-thiadiazole derivatives, respectively. encyclopedia.pub

Table 2: Synthesis of Thiazole-Thiadiazole Derivatives from a Thiosemicarbazone Intermediate
IntermediateCyclization ReagentProductProduct Class
Thiazolyl-thiosemicarbazoneFeCl₃5-[4-(3-bromophenyl)thiazol-2-yl]-1,3,4-thiadiazol-2-amine2-Amino-1,3,4-thiadiazole
Thiazolyl-thiosemicarbazoneAcetic AnhydrideN-(5-[4-(3-bromophenyl)thiazol-2-yl]-1,3,4-thiadiazol-2-yl)acetamide2-Acetamido-1,3,4-thiadiazole
Thiazolyl-thiosemicarbazoneI₂ / NaOH5-[4-(3-bromophenyl)thiazol-2-yl]-1,3,4-thiadiazol-2-amine2-Amino-1,3,4-thiadiazole

Thiazole-Triazole Constructs

The synthesis of thiazole-triazole conjugates represents a significant endeavor in heterocyclic chemistry, given the broad spectrum of biological activities associated with the 1,2,4-triazole (B32235) nucleus. mdpi.com Similar to the synthesis of thiadiazoles, the key precursor for these constructs is the thiosemicarbazone derived from this compound.

The divergent reactivity of the thiosemicarbazone intermediate is exploited to selectively form the 1,2,4-triazole ring instead of the 1,3,4-thiadiazole. The cyclization is typically achieved under basic conditions. Refluxing the 2-[1-(4-(3-bromophenyl)thiazol-2-yl)methylidene]hydrazine-1-carbothioamide intermediate in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, induces an intramolecular cyclization with the elimination of hydrogen sulfide. zsmu.edu.ua

This reaction leads to the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. Specifically, the product obtained is 4-amino-5-[4-(3-bromophenyl)thiazol-2-yl]-4H-1,2,4-triazole-3-thiol or its tautomeric thione form, depending on the specific reaction conditions and subsequent workup. The resulting thiol group on the triazole ring is itself a versatile handle for further functionalization, allowing for the introduction of additional diversity into the molecular scaffold through S-alkylation or other reactions.

Table 3: Synthesis of Thiazole-Triazole Constructs
PrecursorReaction ConditionsProductProduct Class
Thiazolyl-thiosemicarbazoneNaOH (aq), Reflux4-Amino-5-[4-(3-bromophenyl)thiazol-2-yl]-4H-1,2,4-triazole-3-thiol1,2,4-Triazole-3-thiol
Thiazolyl-thiosemicarbazoneKOH (aq), Reflux4-Amino-5-[4-(3-bromophenyl)thiazol-2-yl]-4H-1,2,4-triazole-3-thiol1,2,4-Triazole-3-thiol

Other Fused and Bridged Heterocyclic Scaffolds

Beyond the synthesis of discrete, linked heterocyclic systems, this compound is also a valuable substrate for creating more complex, polycyclic architectures such as fused and bridged heterocyclic scaffolds. These structures are of great interest as they introduce conformational rigidity and novel three-dimensional shapes into the molecule.

One potential avenue for creating fused systems is through multicomponent reactions. For instance, a Biginelli-type reaction involving the thiazole carbaldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea (B33335) or thiourea (B124793) could yield dihydropyrimidinone or dihydropyrimidinethione derivatives bearing the thiazole moiety. These reactions are often catalyzed by a Lewis or Brønsted acid and provide a convergent and atom-economical route to complex molecules.

Another important class of fused systems includes imidazo[2,1-b]thiazoles. While the classical synthesis of this scaffold typically starts from a 2-aminothiazole (B372263) derivative which is then reacted with an α-haloketone, derivatization of the aldehyde group of this compound could provide entry into this class. researchgate.net For example, conversion of the aldehyde to an oxime, followed by reduction, would yield an aminomethyl-thiazole, which could then be acylated and cyclized to form fused heterocyclic systems.

Furthermore, the development of novel thiazolo-fused heterocycles, such as thiazolo[4,5-d] nih.govresearchgate.netturkjps.orgtriazoles and thiazolo[5,4-f]quinazolines, highlights the ongoing efforts to expand the library of available heterocyclic scaffolds for various applications. mdpi.comrsc.org The reactivity of the aldehyde group can be harnessed in condensation reactions with binucleophilic reagents to construct new fused rings. For example, reaction with 2-aminothiophenol (B119425) could lead to the formation of thiazolyl-benzothiazepine derivatives.

Table 4: Examples of Other Heterocyclic Scaffolds from Thiazole-2-carbaldehyde
Target ScaffoldGeneral Synthetic StrategyKey Reagents
Thiazolyl-dihydropyrimidinoneBiginelli Reactionβ-ketoester (e.g., Ethyl acetoacetate), Urea
Thiazolyl-pyridoneCondensation/CyclizationActive methylene (B1212753) nitrile (e.g., Malononitrile), Base
Thiazolyl-benzothiazepineCondensation/Cyclization2-Aminothiophenol

Advanced Analytical and Structural Elucidation Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure by probing the interaction of the compound with electromagnetic radiation. Techniques like FT-IR, NMR, and Mass Spectrometry are indispensable for identifying functional groups, mapping the carbon-hydrogen framework, and determining the molecular mass.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm the presence of the aldehyde, the 3-bromophenyl group, and the thiazole (B1198619) ring.

Key expected vibrational frequencies include a strong, sharp absorption band for the aldehydic carbonyl (C=O) stretching, typically observed in the range of 1680-1710 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the aldehyde group (usually two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹) and the aromatic rings (above 3000 cm⁻¹). Vibrations corresponding to the C=N and C=C bonds within the thiazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region. nih.gov The presence of the bromine substituent is indicated by a C-Br stretching vibration at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 1: Expected FT-IR Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1710
Aldehyde C-H Stretch ~2820 and ~2720
Aromatic/Thiazole C-H Stretch 3000 - 3100
Aromatic/Thiazole C=C and C=N Stretch 1400 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity and Proton Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum of this compound would provide a unique fingerprint of its hydrogen atoms. A highly characteristic singlet, shifted significantly downfield to between δ 9.8 and 10.2 ppm, would confirm the presence of the aldehyde proton. Another singlet, corresponding to the lone proton on the thiazole ring (H-5), is expected to appear in the aromatic region, typically around δ 8.0-8.5 ppm. The four protons of the 3-bromophenyl group would present a more complex set of multiplets in the δ 7.2-8.0 ppm range, with splitting patterns determined by their ortho, meta, and para relationships to each other and to the bromine atom.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The aldehyde carbonyl carbon would be the most downfield signal, expected around δ 185-195 ppm. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) typically resonate between δ 115 and 170 ppm. researchgate.net The six carbons of the bromophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon atom directly bonded to the bromine (C-Br) showing a characteristic chemical shift around δ 122 ppm. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts

Proton Type Multiplicity Expected Chemical Shift (δ, ppm)
Aldehyde (-CHO) Singlet 9.8 - 10.2
Thiazole (H-5) Singlet 8.0 - 8.5

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Type Expected Chemical Shift (δ, ppm)
Aldehyde (C=O) 185 - 195
Thiazole (C-2, C-4, C-5) 115 - 170
Bromophenyl (C-Br) ~122
Bromophenyl (other Ar-C) 120 - 140

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which aids in confirming its molecular formula. rsc.org For this compound (C₁₀H₆BrNOS), the calculated molecular weight is approximately 268.13 g/mol .

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum would exhibit two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ and another for [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to several decimal places, confirming the elemental composition. Analysis of the fragmentation pattern under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can provide further structural information, revealing stable fragments resulting from the loss of groups such as the aldehyde (-CHO), bromine (-Br), or cleavage of the thiazole ring. researchgate.net

Table 4: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₀H₆BrNOS
Molecular Weight ~268.13 g/mol

X-ray Crystallography for Three-Dimensional Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single, high-quality crystal of the compound. If such a crystal of this compound were obtained, diffraction analysis would yield a definitive map of electron density, from which an atomic model can be built.

This model provides highly accurate data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the thiazole and phenyl rings and determine the relative orientation of the aldehyde group with respect to the thiazole ring. Furthermore, crystallographic analysis reveals how molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking, which are crucial for understanding the material's solid-state properties. While crystal structures for many related thiazole derivatives have been reported, a specific structure for this compound is not currently available in public databases. cardiff.ac.uk

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. arkat-usa.org The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula, C₁₀H₆BrNOS. For a sample to be considered pure, the experimental values should typically fall within ±0.4% of the calculated values. researchgate.netrsc.org

Table 5: Calculated Elemental Composition for C₁₀H₆BrNOS

Element Symbol Theoretical Percentage (%)
Carbon C 44.79
Hydrogen H 2.25
Nitrogen N 5.22

Future Perspectives and Research Directions

Development of Green Chemistry Approaches for Sustainable Synthesis

Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, posing environmental concerns. researcher.life The future synthesis of 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde is poised to incorporate green chemistry principles to enhance sustainability and efficiency. researcher.life Research into eco-friendly synthetic routes for similar thiazole compounds has highlighted several promising strategies.

Key green chemistry techniques that could be adapted include:

Multi-component Reactions (MCRs): MCRs offer an efficient pathway to complex molecules like thiazole derivatives in a single step, reducing time, energy consumption, and waste. nih.gov An MCR approach for this compound could involve the reaction of 3-bromo-thiobenzamide, a suitable carbonyl source, and other reagents in a high-atom-economy process.

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) is a critical goal. citefactor.org Furthermore, employing renewable, non-toxic, and recyclable catalysts, such as chitosan-based biopolymers or KF/Clinoptilolite nanoparticles, can significantly minimize the environmental impact of the synthesis. nih.govmdpi.com

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound synthesis have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the formation of thiazole rings compared to conventional heating methods. researcher.life

Table 1: Potential Green Synthesis Strategies
Green Chemistry PrincipleProposed Application for SynthesisPotential Advantages
Atom Economy Utilization of one-pot, multi-component reactions.Reduced waste, simplified procedures, higher efficiency.
Safer Solvents Employing water or ethanol as the reaction medium.Reduced toxicity and environmental pollution.
Catalysis Use of recyclable biopolymeric or nanoparticle-based catalysts.Minimized catalyst waste, lower costs, enhanced reaction rates.
Energy Efficiency Application of microwave or ultrasonic irradiation.Faster reactions, lower energy consumption, improved yields.

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Derivatives of 4-(bromophenyl)thiazole have demonstrated a wide range of biological activities, particularly as anticancer and antimicrobial agents. acs.orgnih.gov This suggests that this compound and its derivatives are prime candidates for exploring novel biological targets.

Future research should focus on evaluating the compound against a diverse panel of therapeutic targets. Based on studies of analogous structures, promising areas include:

Oncology: Thiazole derivatives have been identified as inhibitors of critical cancer-related targets such as c-Met kinase and tubulin polymerization. nih.govnih.gov The anticancer potential of this compound could be evaluated against various human cancer cell lines, including those for breast, lung, and gastric cancers. acs.orgnih.gov

Infectious Diseases: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenylthiazole compounds have shown potent activity against bacteria and fungi, including Staphylococcus aureus and Candida albicans. acs.org The specific substitution pattern of this compound may offer unique interactions with microbial targets.

Neurodegenerative Diseases: Recently, thiazole-carboxamide derivatives have been investigated as modulators of AMPA receptors, suggesting a potential neuroprotective role. mdpi.com This opens an exciting, uncharted therapeutic area for the compound in neurological disorders characterized by excitotoxicity, such as epilepsy or Alzheimer's disease. mdpi.com

Metabolic Disorders: Some thiazole derivatives have been explored for their potential in managing diabetes, highlighting another possible therapeutic application.

Table 2: Potential Therapeutic Areas and Biological Targets
Therapeutic AreaPotential Biological Target(s)Rationale Based on Analogous Compounds
Oncology c-Met kinase, Tubulin, Other kinasesDerivatives show cytotoxicity against various cancer cell lines (e.g., MKN-45, MDA-MB-231). nih.gov
Infectious Diseases Bacterial and fungal enzymes/proteinsBromophenyl-thiazole hybrids show significant activity against S. aureus and C. albicans. acs.org
Neurology AMPA receptorsThiazole-carboxamides act as negative allosteric modulators, suggesting neuroprotective potential. mdpi.com
Anti-inflammatory Cyclooxygenase (COX) enzymesCertain thiazole derivatives exhibit anti-inflammatory properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery increasingly leverages artificial intelligence (AI) and machine learning (ML) to accelerate the design and optimization of new chemical entities. nih.govsciepub.com These computational tools can be pivotal in exploring the chemical space around this compound to identify derivatives with enhanced potency and selectivity.

Future research directions integrating AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models for thiazole derivatives to predict their biological activity based on molecular descriptors. nih.gov Such models could guide the synthesis of new derivatives of this compound with improved therapeutic properties.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target. nih.gov By using the 4-(3-bromophenyl)-1,3-thiazole (B3035096) core as a scaffold, these models could propose novel derivatives with high predicted efficacy and favorable pharmacokinetic profiles.

Virtual Screening and Docking: AI-powered platforms can rapidly screen large virtual libraries of compounds against a biological target. sciepub.com This approach can be used to identify the most promising derivatives of this compound for synthesis and in vitro testing, saving significant time and resources.

Advanced Mechanistic Biology for Deeper Insights into Bioactivity

While initial studies may identify the biological effects of this compound, a deep understanding of its mechanism of action is crucial for further development. Advanced mechanistic biology techniques will be essential to elucidate how the compound interacts with its biological targets at a molecular level.

Prospective mechanistic studies could involve:

Target Identification and Validation: If the compound shows promising activity in cell-based assays, identifying its direct molecular target(s) will be a key step. Techniques such as thermal proteome profiling, affinity chromatography, and genetic screening can be employed.

Biophysical Interaction Studies: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein, providing critical information for structure-activity relationship studies.

Structural Biology: Determining the co-crystal structure of the compound bound to its target via X-ray crystallography or cryo-electron microscopy would offer atomic-level insights into the binding mode. This information is invaluable for designing next-generation derivatives with improved potency and specificity.

Potential for Material Science and Other Interdisciplinary Applications

The utility of this compound is not limited to pharmacology. The unique electronic and structural properties of the bromophenyl-thiazole moiety make it a candidate for applications in material science and other fields.

Potential interdisciplinary applications to be explored include:

Organic Electronics: Thiazole-containing compounds are known for their electronic properties and have been used in the development of organic dyes and polymers. chemimpex.com The specific electronic characteristics of this compound could be harnessed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: The thiazole ring is a component of various fluorescent molecules. The compound could serve as a building block for novel fluorescent probes designed for biological imaging or for the detection of specific ions or molecules. chemimpex.com

Polymer Chemistry: The carbaldehyde group is a versatile functional handle that allows the compound to be incorporated into polymer backbones or used as a cross-linking agent. This could lead to the development of new polymers with enhanced thermal stability or unique mechanical properties. chemimpex.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde?

  • Methodology : A common approach involves condensation reactions of substituted benzaldehydes with thiazole precursors. For example, refluxing 3-bromobenzaldehyde derivatives with thiazole intermediates (e.g., 4-amino-1,3-thiazoles) in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring structure and substituents (e.g., bromophenyl group). The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm.
  • IR : Identify key functional groups (C=O stretch of aldehyde at ~1700 cm1^{-1}, C-Br stretch at ~560 cm1^{-1}).
  • X-ray crystallography : Employ SHELX or SIR97 for single-crystal structure determination to resolve bond lengths and angles .

Q. How is the crystal structure of this compound determined and refined?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction.
  • Structure solution : Apply direct methods (SIR97) or Patterson techniques.
  • Refinement : Utilize SHELXL for least-squares refinement against F2F^2 data, incorporating anisotropic displacement parameters for non-hydrogen atoms. ORTEP-3 can generate thermal ellipsoid plots for visualization .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of the thiazole ring?

  • Methodology :

  • DFT calculations : Optimize the molecular geometry using software like Gaussian or ORCA to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Experimental validation : Compare reactivity in nucleophilic substitution reactions (e.g., Suzuki coupling) with non-brominated analogs to assess electronic effects .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodology :

  • Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies between solution (NMR) and solid-state (X-ray) structures.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) that stabilize specific conformations in the crystal lattice .

Q. How can the puckering parameters of the thiazole ring be quantified?

  • Methodology : Apply the Cremer-Pople ring-puckering coordinates to define out-of-plane displacements. For a five-membered ring, calculate the amplitude (qq) and phase angle (ϕ\phi) using atomic coordinates from X-ray data. Software like PARST or PLATON automates this analysis .

Q. What experimental designs are suitable for studying the biological activity of this compound?

  • Methodology :

  • Structure-activity relationships (SAR) : Synthesize analogs with variations in the bromophenyl or aldehyde groups. Test against target enzymes (e.g., kinases) using enzymatic assays.
  • Crystallographic docking : Use AutoDock Vina to model interactions between the compound and protein active sites, guided by its resolved crystal structure .

Q. How can solubility challenges be addressed during synthesis or biological testing?

  • Methodology :

  • Co-solvent systems : Use DMSO-water mixtures for in vitro assays.
  • Derivatization : Convert the aldehyde group to a more soluble Schiff base or hydrazone derivative temporarily .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.